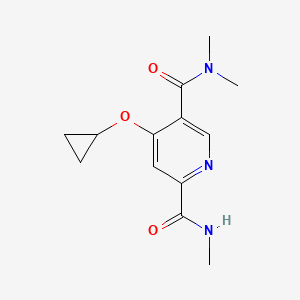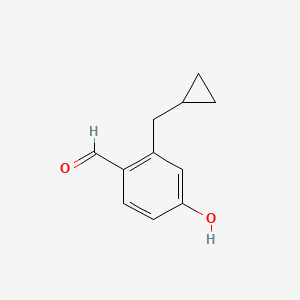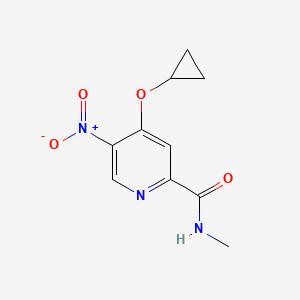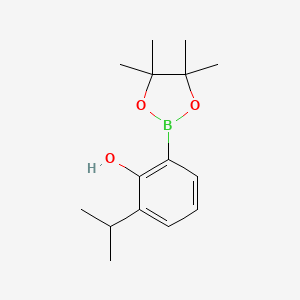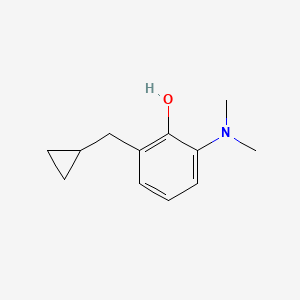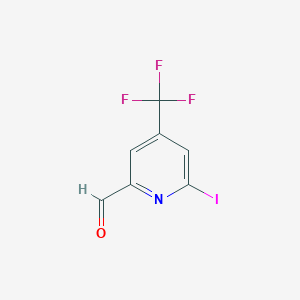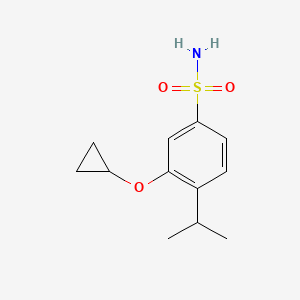
Tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Chlorination and methylation: These steps can be carried out using reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine oxides.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield amine or thiol derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-methylquinoline
- 4-chloro-2-methylpyridine
- Tert-butyl 4-chloro-2-methylquinoline-3-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
tert-butyl 4-chloro-2-methyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-9-7-11(15)10-5-6-17(8-12(10)16-9)13(18)19-14(2,3)4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
XDDUKNRMULQCAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCN(CC2=N1)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


